(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid

Catalog No.
S13328705
CAS No.
M.F
C26H23Cl2NO4
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid

IUPAC Name

(2S)-5-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C26H23Cl2NO4

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C26H23Cl2NO4/c27-22-13-12-16(14-23(22)28)6-5-11-24(25(30)31)29-26(32)33-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,12-14,21,24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

QNZNPNPWRBTHSS-DEOSSOPVSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=C(C=C4)Cl)Cl)C(=O)O

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid is a complex organic compound notable for its structural features and potential biological applications. This compound contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon, and a dichlorophenyl group, contributing to its unique chemical properties. The presence of the methoxycarbonyl and amino functional groups enhances its reactivity and solubility, making it a candidate for various medicinal applications.

Typical of amino acids and derivatives. Key reactions include:

  • Amide Formation: The amino group can react with carboxylic acids or activated esters to form amides.
  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Nucleophilic Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the methoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are facilitated by the compound's functional groups, which allow for diverse synthetic pathways.

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid is an area of active research. Preliminary studies suggest potential applications as an enzyme inhibitor or receptor modulator. The structure-activity relationship indicates that variations in the fluorene and dichlorophenyl substituents can significantly affect biological outcomes, such as binding affinity and selectivity towards specific biological targets .

Several synthetic routes have been proposed for the preparation of this compound:

  • Stepwise Synthesis: Starting from commercially available fluorene derivatives, the synthesis involves protecting the amino group followed by the introduction of the methoxycarbonyl and dichlorophenyl groups through selective reactions.
  • Solid-phase Synthesis: This method allows for the rapid assembly of peptide-like structures, wherein each step involves coupling reactions that build up the desired compound on a solid support.
  • Microwave-assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, particularly in forming amide bonds under controlled conditions.

These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Chemical Biology: In studies investigating protein-ligand interactions due to its ability to modulate biological pathways.
  • Material Science: Its unique structure may offer insights into creating novel materials with specific electronic or optical properties.

Interaction studies using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to understand how (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid interacts with target proteins. These studies reveal binding affinities and kinetics that are crucial for assessing its therapeutic potential .

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid. Notable examples include:

Compound NameStructural FeaturesUnique Attributes
1. FluorenolHydroxyl group on fluorenePotential antioxidant properties
2. DichloroanilineAmino group on dichlorophenylUsed in dye synthesis
3. Boc-L-ValineMethoxycarbonyl protection on valineCommonly used in peptide synthesis

Systematic Nomenclature and Structural Elucidation

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid is characterized by its IUPAC name, which systematically describes its molecular architecture:

  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group: A protective moiety commonly used in peptide synthesis to shield the amino group during coupling reactions.
  • Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus.
  • 3,4-Dichlorophenyl substituent: An aromatic ring with chlorine atoms at positions 3 and 4, conferring hydrophobicity and steric bulk.

The molecular formula is $$ \text{C}{26}\text{H}{23}\text{Cl}{2}\text{NO}{4} $$, with a molecular weight of 484.37 g/mol. Its structure is validated by nuclear magnetic resonance (NMR) spectroscopy, which confirms the stereochemistry at the α-carbon (S-configuration) and the positions of the chlorine atoms.

Table 1: Comparative Analysis of Related Fmoc-Protected Amino Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Fmoc-3,4-dichloro-L-phenylalanine$$ \text{C}{24}\text{H}{19}\text{Cl}{2}\text{NO}{4} $$456.32Dichlorophenyl group, shorter side chain
Fmoc-D-3,3-diphenylalanine$$ \text{C}{30}\text{H}{25}\text{NO}_{4} $$463.50Dual phenyl groups at β-carbon
Target compound$$ \text{C}{26}\text{H}{23}\text{Cl}{2}\text{NO}{4} $$484.37Extended pentanoic acid chain

Synthetic Methodologies for Fmoc-Protected Dichlorophenylalanine Derivatives

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid involves multi-step organic reactions:

  • Starting Material Preparation:

    • 3,4-Dichlorophenyl precursors are functionalized with a pentanoic acid chain via Friedel-Crafts alkylation or Grignard reactions.
    • The amino group is introduced using Strecker synthesis or reductive amination.
  • Fmoc Protection:

    • The amine is protected with Fmoc-chloride in anhydrous dimethylformamide (DMF) under basic conditions (e.g., $$ \text{N,N-diisopropylethylamine} $$).
    • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Carboxylic Acid Activation:

    • The terminal carboxylic acid is activated using coupling reagents such as $$ \text{HBTU} $$ (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and $$ \text{HOBt} $$ (hydroxybenzotriazole) to facilitate peptide bond formation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
Fmoc ProtectionFmoc-Cl, DMF, DIPEA, 0°C → room temperatureAmino group protection
CouplingHBTU, HOBt, DIPEA, DMF, 2–24 hoursCarboxylic acid activation for SPPS
Deprotection20% piperidine in DMF, 10–30 minutesFmoc removal for iterative synthesis

Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

The compound is integral to SPPS due to its compatibility with standard protocols:

  • Resin Loading:

    • The carboxylic acid is anchored to Wang or Rink amide resins via ester linkages, achieving loadings of 0.3–0.6 mmol/g.
    • Resin swelling in dichloromethane (DCM) or DMF ensures uniform reaction sites.
  • Iterative Deprotection and Coupling:

    • Fmoc groups are removed using 20% piperidine in DMF, monitored by UV absorbance at 290 nm.
    • Subsequent amino acids are coupled using $$ \text{HBTU/HOBt} $$, with coupling efficiencies exceeding 95% under optimized conditions.
  • Side Chain Modifications:

    • The 3,4-dichlorophenyl moiety enhances peptide stability and influences binding affinity in target proteins.
    • Its hydrophobic nature promotes membrane permeability in therapeutic peptides.

Mechanistic Insight:During SPPS, the Fmoc group’s UV activity ($$ \lambda_{\text{max}} = 290 \, \text{nm} $$) allows real-time monitoring of deprotection efficiency. The dichlorophenyl group’s electron-withdrawing effects stabilize the peptide backbone against enzymatic degradation.

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

483.1004136 g/mol

Monoisotopic Mass

483.1004136 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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